3-Octenoic acid

Food Science Flavor Chemistry Regulatory Affairs

Procuring a generic 'octenoic acid' risks regulatory non-compliance in flavor applications. Only the Δ3 isomer (CAS 1577-19-1) holds FEMA GRAS (4362) and JECFA (1627) approvals, mandating its use for fatty/oily notes in regulated food products. - Ensures regulatory compliance: substitution with 2- or 4-octenoic acid isomers can invalidate filings. - Provides a potent sensory signature at minute inclusion levels due to its extremely low odor threshold. - Supplied as a liquid at room temperature, simplifying handling versus solid octanoic acid.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 1577-19-1
Cat. No. B072152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octenoic acid
CAS1577-19-1
Synonyms3-octenoic acid
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCC=CCC(=O)O
InChIInChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)
InChIKeyIWPOSDLLFZKGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in most organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Octenoic Acid Procurement & Technical Baseline


3-Octenoic acid (CAS 1577-19-1), a C8 medium-chain unsaturated fatty acid, is characterized by a trans-double bond at the Δ3 position . It is a naturally occurring compound found in mammal milk, certain plants, and oils like coconut and palm kernel . Key physical properties include a molecular weight of 142.20 g/mol, a boiling point of 237-240°C, and a predicted pKa of 4.51 [1]. It is typically supplied as a colorless to pale yellow liquid with a fatty, oily aroma and is soluble in common organic solvents . It is designated as a flavoring agent by FEMA (No. 4362) and JECFA (No. 1627) [2][3].

Regulatory specificity – FEMA 4362 & JECFA 1627 exclusively assigned to the Δ3 isomer; required for compliant flavor formulations.
Liquid physical state – remains liquid at room temperature, facilitating direct incorporation into blends without melting.
Unsaturated C8 backbone – trans-3 double bond delivers a distinct fatty, oily odor profile not replicated by saturated analogs.

Isomer Specificity of 3-Octenoic Acid


The term 'octenoic acid' encompasses multiple positional and geometric isomers, including 2-, 3-, 4-, and 5-octenoic acids, each with distinct regulatory statuses, sensory properties, and reactivities [1]. Procuring a generic 'octenoic acid' mixture without specifying the 3-isomer can lead to regulatory non-compliance in flavor applications, as only the 3-isomer holds specific FEMA GRAS (4362) and JECFA (1627) approvals [2][3]. Furthermore, the Δ3 position of the double bond dictates a unique odor profile and exceptionally low odor threshold, which are not replicated by isomers like 2-octenoic acid (FEMA 3957) or 4-octenoic acid (FEMA 4357) [4][5][6]. Substitution can therefore result in failed sensory specifications or invalidated regulatory filings.

Target Specification
3-Octenoic Acid (Δ3 isomer)FEMA 4362 / JECFA 1627 – the only isomer with this specific GRAS clearance and a defined fatty, oily odor character.
Potential Substitute
Generic “octenoic acid” mixture or 2-/4- isomersDifferent FEMA/JECFA identifiers (e.g., 2-octenoic FEMA 3957, 4-octenoic FEMA 4357) and divergent odor profiles; may not meet regulatory or sensory specifications.
Regulatory ContextOnly the 3-isomer is evaluated as JECFA 1627 (no safety concern at current intake).
Compliance RiskUsing an incorrect isomer may invalidate GRAS status and delay product launch.

3-Octenoic Acid Selection Evidence


Regulatory Exclusivity for Flavor Use

3-Octenoic acid is distinguished from its positional isomers by its unique regulatory approval as a flavoring substance. While other octenoic acids are also approved, they possess different FEMA and JECFA numbers, reflecting separate safety evaluations. 3-Octenoic acid is specifically assigned FEMA No. 4362 and JECFA No. 1627, with a JECFA evaluation in 2007 concluding 'No safety concern at current levels of intake' [1][2]. In contrast, the 2-isomer is FEMA 3957/JECFA 1805, and the 4-isomer is FEMA 4357/JECFA 1628 [3][4]. This specific regulatory identity is critical for compliance in food and beverage product development.

Regulatory exclusivity
Head-to-head
Distinct FEMA/JECFA identifiers
Only the 3-isomer holds FEMA 4362 and JECFA 1627; required for compliant flavor use.
JECFA 2007: no safety concern at current intake.
Food Science Flavor Chemistry Regulatory Affairs

Exceptional Odor Potency

In a systematic study of (Z)-3-unsaturated volatiles, (Z)-3-octenoic acid was identified as having one of the lowest odor thresholds in air, comparable to the highly potent (Z)-3-hexenal and (Z)-3-octenal [1][2]. While the study notes the odor quality of (Z)-3-alkenoic acids changes with chain length, from 'cheesy, sweaty' to 'waxy', the 8-carbon 3-octenoic acid is specifically noted for its potent, fatty, and oily aroma [1]. This high potency is a differentiating factor from other medium-chain fatty acids, which may have higher odor thresholds and less impactful sensory profiles.

Odor potency
Class-level
Among lowest odor thresholds
Ranked within the most potent (Z)-3-alkenoic acids; supports high-impact sensory formulation.
GC‑O study; specific ng/L values not reported.
Sensory Science Flavor Chemistry Olfactory Research

Liquid State vs Solid Saturated Analog

The presence of a trans-3 double bond in 3-octenoic acid significantly alters its physical state compared to its saturated counterpart, octanoic acid. 3-Octenoic acid is a liquid at room temperature with an estimated melting point of 1.7°C and a boiling point of 237-240°C . In contrast, octanoic acid is a solid at room temperature, with a melting point of 16-17°C [1]. This difference in physical state is a direct consequence of the unsaturated bond, which disrupts the crystal lattice packing efficiency. This can be a critical factor in formulations where a liquid fatty acid is required for improved miscibility or handling.

Physical state
Head-to-head
Liquid at 25 °C
m.p. ~1.7 °C vs. 16–17 °C (octanoic acid)
Unsaturation lowers melt point by ~14–15 °C; enables room‑temperature handling.
Melting point from standard reference data.
Chemical Engineering Formulation Science Physical Chemistry

Key Applications of 3-Octenoic Acid


Compliant Flavor Formulation

When formulating a flavor for a regulated food or beverage product, the specific FEMA GRAS and JECFA approval for 3-octenoic acid (FEMA 4362, JECFA 1627) is mandatory. This compound is the only Δ3 isomer with this specific regulatory clearance, making it the sole compliant choice for its intended fatty, oily flavor note [1][2]. Procurement of any other 'octenoic acid' isomer (e.g., 2- or 4-) would be a regulatory misstep that could delay product launch or require costly reformulation.

High-Impact Flavor & Fragrance Creation

For creating potent, high-impact flavor or fragrance accords where a powerful fatty or oily note is desired at low concentrations, 3-octenoic acid is a scientifically justified choice. Its extremely low odor threshold, as identified in comparative GC-O studies, means it can provide a robust sensory signature at minute inclusion levels, potentially offering cost and formulation advantages over less potent alternatives [3].

Liquid-Phase Reactive Formulations

In applications such as the synthesis of surfactants, lubricants, or polymerizable monomers where a liquid-phase unsaturated fatty acid is needed, 3-octenoic acid offers a practical advantage over its saturated analog, octanoic acid. Its liquid state at room temperature facilitates easier handling, mixing, and reaction initiation without the need for pre-heating to melt a solid feedstock, as would be required for octanoic acid (m.p. 16-17°C) [4].

Application
Selection Property
Validation Focus
Compliant flavor formulation
Regulatory specificity (FEMA 4362, JECFA 1627)
GRAS documentation and isomer identity verification
High‑impact flavor & fragrance creation
Odor potency ranking within (Z)-3-alkenoic acid series
Sensory panel or GC‑O threshold confirmation
Liquid‑phase reactive formulations
Liquid physical state at room temperature
Melting point and processing behaviour vs. solid saturated C8 acid
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